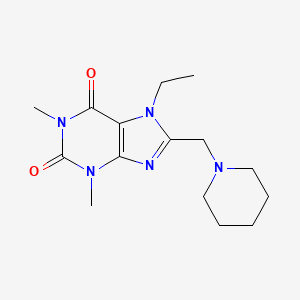
7-Ethyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-Ethyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione” is a chemical compound with the molecular formula C15H23N5O2 . It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “7-Ethyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione” includes 15 carbon atoms, 23 hydrogen atoms, 5 nitrogen atoms, and 2 oxygen atoms . The average mass is 305.375 Da and the monoisotopic mass is 305.185181 Da .Scientific Research Applications
Vasodilatory and Antiasthmatic Potential
A study focused on developing xanthene derivatives, including those related to 7-Ethyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione, for their antiasthmatic activity. The research highlighted the synthesis of various compounds showing significant pulmonary vasodilator activity, with some derivatives displaying noteworthy potency compared to standard medications like Cilostazol. This suggests a promising avenue for developing new anti-asthmatic agents leveraging the vasodilatory capabilities of such compounds (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).
Cardiovascular Activity
Further research into the cardiovascular potential of similar compounds was conducted, revealing that certain derivatives exhibit strong prophylactic antiarrhythmic activity and hypotensive effects. This study underscores the therapeutic potential of these compounds in managing cardiovascular diseases, offering a foundation for the development of novel treatments (Chłoń-Rzepa et al., 2004).
Antipsychotic Properties
Another study explored the synthesis of arylpiperazinylalkyl derivatives of 1,3-dimethyl-purine-2,6-dione, revealing that some compounds possess potent ligand affinities for various serotonin and dopamine receptors. This research indicates the potential for these compounds to act as multireceptor agents, possibly offering new avenues for antipsychotic medication development (Chłoń-Rzepa et al., 2016).
Antihistaminic Activity
Compounds synthesized from the 7-Ethyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione framework have also been evaluated for their antihistaminic activity. Research findings indicate that some derivatives effectively inhibit histamine-induced bronchospasm and passive cutaneous anaphylaxis, positioning them as candidates for antihistaminic drug development (Pascal et al., 1985).
Synthesis and Metal Complex Studies
Research into the synthesis and properties of mixed ligand-metal complexes involving 1,3,7-trimethylxanthine and 1,3-dimethyl-7H-purine-2,6-dione derivatives has been conducted. These studies provide insights into the coordination chemistry of these compounds with metal ions, suggesting potential applications in materials science and catalysis (Shaker, 2011).
Future Directions
Piperidine derivatives, including “7-Ethyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione”, continue to be an area of interest in the pharmaceutical industry . Future research may focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines , as well as the discovery and biological evaluation of potential drugs containing the piperidine moiety .
properties
IUPAC Name |
7-ethyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2/c1-4-20-11(10-19-8-6-5-7-9-19)16-13-12(20)14(21)18(3)15(22)17(13)2/h4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYYJCLEODMHQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethyl-1,3-dimethyl-8-(piperidylmethyl)-1,3,7-trihydropurine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide](/img/structure/B2873628.png)
![Methyl 6-isopropyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2873629.png)
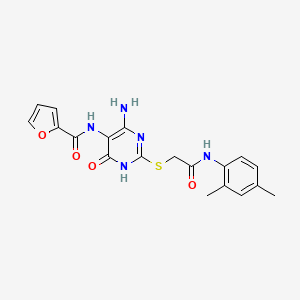
![4-(4-fluorophenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2873631.png)
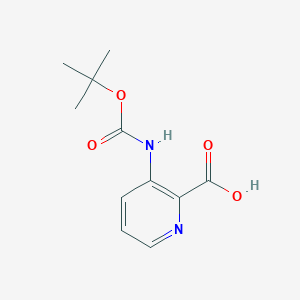
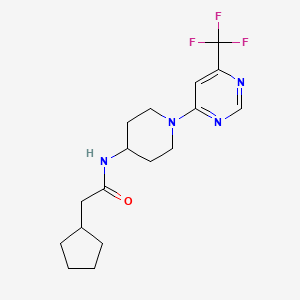
![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2873635.png)
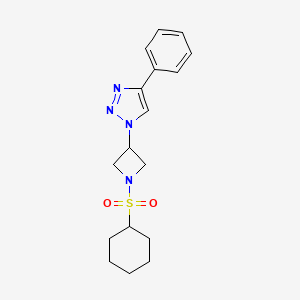
![N-(2,5-dimethoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2873637.png)
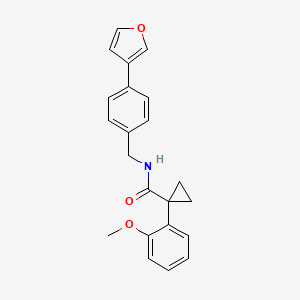
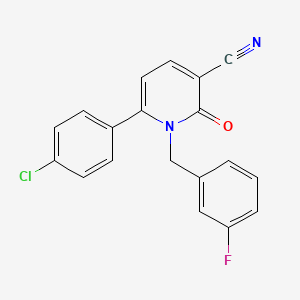
![6-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2873644.png)
![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-phenylacetamide](/img/structure/B2873646.png)
![(3,4-Dimethoxyphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2873648.png)